7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione
CAS No.: 331675-31-1
Cat. No.: VC7519559
Molecular Formula: C17H20ClN5O4
Molecular Weight: 393.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331675-31-1 |
|---|---|
| Molecular Formula | C17H20ClN5O4 |
| Molecular Weight | 393.83 |
| IUPAC Name | 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C17H20ClN5O4/c1-3-19-16-20-14-13(15(25)21-17(26)22(14)2)23(16)8-11(24)9-27-12-6-4-10(18)5-7-12/h4-7,11,24H,3,8-9H2,1-2H3,(H,19,20)(H,21,25,26) |
| Standard InChI Key | CIKMTOYMWDHAQN-UHFFFAOYSA-N |
| SMILES | CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
Introduction
7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione is a synthetic xanthine derivative with potential pharmacological significance. This compound belongs to the purine family, which includes biologically active molecules like caffeine and theophylline. Its unique structural modifications suggest potential applications in biochemical and pharmaceutical research.
Synthesis Pathways
The synthesis of this compound typically involves:
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Purine Derivative Preparation: Starting from xanthine or a related precursor.
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Hydroxypropylation: Introduction of the hydroxypropyl chain, often via alkylation using epoxides.
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Chlorophenoxy Coupling: Attachment of the chlorophenoxy group through etherification.
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Ethylamino Substitution: Final amination step to introduce the ethylamino group at position 8.
Biological Activity and Potential Applications
4.1 Pharmacological Potential
As a xanthine derivative, this compound may exhibit:
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Phosphodiesterase Inhibition: Similar to caffeine or theophylline, potentially affecting cyclic AMP levels in cells.
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Adenosine Receptor Antagonism: Possible utility in neurological or cardiovascular disorders.
4.2 Research Applications
The compound's unique structure makes it a candidate for:
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Drug discovery programs targeting enzymatic pathways.
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Studies on receptor-ligand interactions involving purines.
Comparative Data Table
| Property | 7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.77 g/mol |
| Solubility | Moderate in polar solvents |
| Pharmacological Class | Xanthine derivative |
| Potential Applications | Phosphodiesterase inhibition, adenosine receptor antagonism |
Analytical Characterization
Characterization of this compound can be achieved using:
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NMR Spectroscopy (1H and 13C): To confirm the structural framework.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify functional groups like hydroxyl, carbonyl, and amino groups.
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